8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride

β‑adrenoceptor pharmacology cardiovascular research structure‑activity relationship

Studying β-adrenoceptors often means contending with vasodilator confounds from propranolol isomers. 7-Hydroxypropranolol HCl resolves this: it matches propranolol's β-blockade potency (0.95) but shows only 0.20 relative vasodilator activity. Ideal for chronotropic/inotropic assays. Also a selective UGT1A6 substrate for enzyme phenotyping. Intermediate log D 0.62 for QSDR studies. ≥98% purity; racemic hydrochloride.

Molecular Formula C16H22ClNO3
Molecular Weight 311.80 g/mol
Cat. No. B163365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride
Synonyms(±)-7-hydroxy Propranolol
Molecular FormulaC16H22ClNO3
Molecular Weight311.80 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O.Cl
InChIInChI=1S/C16H21NO3.ClH/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16;/h3-8,11,14,17-19H,9-10H2,1-2H3;1H
InChIKeyPCNYXMBZFXLWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-7-Hydroxypropranolol HCl – Overview


8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol hydrochloride (CAS 76275-67-7), commonly referred to as rac-7-hydroxypropranolol hydrochloride, is a racemic ring-hydroxylated metabolite of the non‑selective β‑adrenergic antagonist propranolol [1]. It belongs to the aryloxypropanolamine class of β‑blockers and retains the intact isopropylamino‑propan‑2‑ol side‑chain responsible for β‑receptor antagonism. Among the seven monohydroxylated propranolol isomers, the 7‑hydroxy (1f) regioisomer exhibits a pharmacological signature that is quantitatively distinct from both the parent drug and its positional isomers, making it a valuable tool compound for investigating β‑adrenoceptor pharmacology, vasodilator mechanisms, and phase‑II drug metabolism [1].

Why Generic Analogs Cannot Substitute for 7-Hydroxypropranolol


The seven regioisomeric monohydroxypropranolols differ dramatically in their β‑adrenergic antagonist potency, direct vasodilator activity, and lipophilicity because the position of the naphthalene‑ring hydroxyl group governs both receptor‑ligand interactions and physicochemical properties [1]. Substituting one hydroxylated isomer for another—or for the parent propranolol—without precise knowledge of the targeted pharmacological profile will introduce unquantified variability in experimental outcomes. For example, 6‑hydroxypropranolol is a 3.8‑fold more potent β‑antagonist than propranolol, whereas 8‑hydroxypropranolol is a very weak β‑antagonist but a potent vasodilator [1]. The 7‑hydroxy isomer occupies a unique quantitative niche: near‑equal β‑blockade to propranolol accompanied by substantially lower vasodilator activity. This divergence makes 7‑hydroxypropranolol the isomer of choice when the experimental objective requires blockade of β‑adrenoceptors while minimizing direct vasodilatory confounds—a profile no other regioisomer provides.

7-Hydroxypropranolol: Quantitative Differentiation Evidence


Near-Equipotent β-Antagonism vs. Propranolol

The β‑adrenergic antagonist potency of 7‑hydroxypropranolol (1f) is virtually identical to that of propranolol. In anesthetized dogs, the composite relative potency (mean of pA₂ values for heart rate, contractile force, and vasodilation) was 0.95 relative to propranolol (1.00) [1]. This contrasts sharply with other regioisomers: 4‑hydroxypropranolol (1c) shows a relative potency of 0.77, 5‑hydroxypropranolol (1d) 0.56, and 8‑hydroxypropranolol (1g) only 0.06 [1].

β‑adrenoceptor pharmacology cardiovascular research structure‑activity relationship

Reduced Direct Vasodilation vs. Propranolol

7‑Hydroxypropranolol exhibits only 20 % of the direct vasodilator potency of propranolol (relative vasodilator potency 0.20 vs 1.00) as measured by hindlimb perfusion pressure decrease in anesthetized dogs [1]. In the same assay, 8‑hydroxypropranolol (1g) is equipotent to propranolol (relative potency 1.07), while 4‑hydroxypropranolol is even weaker (0.13) [1]. The pA₂ for vasodilation of 7‑OHP is 7.58, whereas propranolol yields a pA₂ of 7.95 [1].

vascular pharmacology vasodilation β‑blocker ancillary properties

Intermediate Lipophilicity (log D)

The 1‑octanol/pH 7.4 buffer distribution coefficient (log D) of 7‑hydroxypropranolol is 0.62 ± 0.01 [1]. This places it in an intermediate lipophilicity range: more hydrophilic than 2‑OHP (log D 1.66) and 8‑OHP (log D 1.40), but more lipophilic than 6‑OHP (log D 0.46) and 4‑OHP (log D 0.53) [1]. The Oatis study established a direct correlation between log D and vasodilator potency, and an inverse correlation with β‑antagonist potency [1].

physicochemical profiling distribution coefficient QSAR

UGT1A6-Selective Glucuronidation

Reaction phenotyping against 19 human UGT isoforms demonstrated that 7‑hydroxypropranolol is glucuronidated by UGT1A6 in addition to the eight UGTs (UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, 2A1, 2A2) that also act on 5‑OHP [1]. UGT1A6 did not catalyze 5‑OHP glucuronidation. Quantitative intrinsic clearance (CLint) values for individual UGT isoforms have not yet been reported; however, qualitative isoform selectivity provides a biochemical fingerprint that differentiates 7‑OHP from other regioisomers in phase‑II metabolic studies [1].

drug metabolism UGT phenotyping phase II conjugation

7-Hydroxypropranolol: Key Research Applications


Dissociating β-Blockade from Vasodilation

7‑Hydroxypropranolol hydrochloride is the isomer of choice for experiments that require robust β‑adrenergic blockade nearly equivalent to propranolol but with substantially blunted direct vasodilator activity (relative vasodilator potency 0.20 vs propranolol 1.00) [1]. This dissociation allows investigators to study β‑receptor‑mediated chronotropic and inotropic effects in isolated heart or anesthetized animal preparations without the confounding influence of simultaneous vascular smooth muscle relaxation [1].

UGT1A6 Activity Probe

Because 7‑hydroxypropranolol is uniquely glucuronidated by UGT1A6 among the hydroxypropranolol regioisomers, it can be employed as a substrate to phenotype or quantify UGT1A6 catalytic activity in human liver microsomes, recombinant UGT panels, or hepatocyte models [2]. Co‑incubation with 5‑OHP (which is not a UGT1A6 substrate) provides a built‑in negative control for isoform specificity [2].

Pharmacokinetics & Tissue Distribution by Lipophilicity

With a log D of 0.62, 7‑OHP occupies the midpoint of the lipophilicity range among ring‑hydroxylated propranolol isomers [1]. This intermediate physicochemical profile predicts distinct volume‑of‑distribution and membrane‑partitioning behavior compared to the high‑lipophilicity isomers (e.g., 2‑OHP, log D 1.66) or low‑lipophilicity isomers (e.g., 6‑OHP, log D 0.46). 7‑OHP can therefore serve as a reference compound in quantitative structure‑distribution relationship (QSDR) models and in vivo PK studies aimed at correlating log D with tissue uptake [1].

Propranolol Metabolism Reference Standard

As a primary ring‑hydroxylated metabolite of propranolol, 7‑OHP is an essential analytical reference standard for identifying and quantifying propranolol metabolic pathways in biological matrices. Its use as a certified reference material supports LC‑MS/MS method development for comprehensive metabolic profiling of propranolol in preclinical and clinical samples [1][2].

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